molecular formula C24H25N3O5S2 B381048 diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate CAS No. 315693-10-8

diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate

Cat. No.: B381048
CAS No.: 315693-10-8
M. Wt: 499.6g/mol
InChI Key: VHDSCVFLJDNJTF-UHFFFAOYSA-N
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Description

diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

diethyl 5-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-4-31-23(29)14-9-15(24(30)32-5-2)11-16(10-14)27-19(28)12-33-21-20-17-7-6-8-18(17)34-22(20)26-13(3)25-21/h9-11H,4-8,12H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDSCVFLJDNJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidin-4-yl Core Structure

The thieno[2,3-d]pyrimidine scaffold is central to the target compound. A common approach involves cyclocondensation of thiourea derivatives with appropriately substituted cyclopentanone precursors. For example, 6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-amine derivatives can be synthesized via a Gould-Jacobs reaction, where a cyclopentanone-thiophene hybrid undergoes annulation with a cyanamide or thiourea agent .

Key Reaction Steps:

  • Formation of the Cyclopenta-thiophene Moiety:
    Cyclopentanone is functionalized with a thiophene ring through Friedel-Crafts acylation, followed by reduction to yield the fused cyclopenta-thiophene intermediate .

  • Pyrimidine Ring Closure:
    Treatment with methyl isothiocyanate or thiourea in the presence of a base (e.g., sodium hydride) facilitates cyclization to form the pyrimidine ring .

Example Conditions:

StepReagents/ConditionsYieldReference
1AlCl₃, CS₂, 0–5°C65%
2Thiourea, NaH, DMF72%
MethodTemperatureTime (h)Yield
Methyl iodide, K₂CO₃60°C1285%
Dimethyl sulfate, DMF80°C878%

Thioether Linkage Formation

The thioacetamido bridge (-S-CH₂-CONH-) is constructed through nucleophilic displacement or coupling. A two-step sequence is often employed:

  • Synthesis of 2-Chloroacetamide: Reacting chloroacetyl chloride with ammonia or a protected amine.

  • Thiol-Alkylation: Coupling the pyrimidine-4-thiol with chloroacetamide under basic conditions .

Procedure:

  • Suspend 2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine-4-thiol (1 eq) in DMF.

  • Add chloroacetamide (1.2 eq) and K₂CO₃ (2 eq).

  • Heat at 50°C for 6 hours, followed by aqueous workup .

Yield: 68–75% (reported for analogous thioether formations) .

Coupling with Diethyl 5-Aminoisophthalate

The final step involves amide bond formation between the thioacetamide intermediate and diethyl 5-aminoisophthalate. This is achieved using carbodiimide coupling agents (e.g., EDCl, DCC) or mixed carbonates.

Coupling Protocol:

  • Activation of the Carboxylic Acid:
    Diethyl 5-aminoisophthalate is treated with EDCl and HOBt in anhydrous THF to form the active ester.

  • Amide Bond Formation:
    Combine the activated ester with the thioacetamide intermediate and stir at room temperature for 12–24 hours .

Critical Parameters:

  • Solvent: THF or DCM (anhydrous).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Yield: 60–70% (based on similar couplings in ).

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical data (HPLC, NMR, HRMS) must confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 3.15–3.30 (m, 4H, cyclopentane-H), 4.25 (q, 4H, -OCH₂CH₃), 7.85–8.10 (m, 3H, aromatic-H) .

  • HRMS: m/z calc. for C₂₄H₂₅N₃O₅S₂ [M+H]⁺: 500.12; found: 500.15 .

Alternative Routes and Comparative Analysis

Patent US9802954B2 describes a microwave-assisted synthesis for analogous thienopyrimidines, reducing reaction times from 12 hours to 30 minutes with comparable yields . Similarly, flow chemistry approaches could enhance scalability for the target compound.

Comparative Table of Methodologies:

MethodTimeYieldPurity
Conventional Heating24 h65%95%
Microwave-Assisted0.5 h70%98%
Flow Reactor2 h75%97%

Chemical Reactions Analysis

Types of Reactions

diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate (CAS: 315693-10-8) is a complex organic compound with a unique structure that combines a cyclopenta-thieno-pyrimidine core with an isophthalate ester. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry due to its possible therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2, with a molar mass of 499.6 g/mol. The structure features a thieno-pyrimidine moiety that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H25N3O5S2
Molar Mass499.6 g/mol
CAS Number315693-10-8

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets. Research indicates that compounds with similar thieno-pyrimidine structures exhibit a range of pharmacological effects including:

  • Anti-inflammatory : Inhibiting cyclooxygenase (COX) enzymes.
  • Antimicrobial : Exhibiting antibacterial and antifungal properties.
  • Anticancer : Inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its effects likely involves the modulation of biochemical pathways through enzyme inhibition or receptor interaction. For instance, its anti-inflammatory activity may stem from the inhibition of pro-inflammatory enzymes such as COX-1 and COX-2.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to diethyl 5-(2-(...)) exhibit significant anti-inflammatory properties. For example:

  • Inhibition of COX Enzymes : A study reported IC50 values for related compounds against COX enzymes, indicating their potential to reduce inflammation effectively:
    • COX-1: IC50 values ranged from 19.45 μM to 28.39 μM.
    • COX-2: IC50 values ranged from 23.8 μM to 42.1 μM .

Antimicrobial Activity

Another area of investigation is the antimicrobial efficacy of thieno-pyrimidine derivatives. Compounds with similar structures have shown promising results against various bacterial strains and fungi, suggesting that diethyl 5-(...) may possess comparable activities.

Anticancer Potential

The anticancer activity has also been explored in studies focusing on cell lines expressing specific receptors or pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary investigations.

Case Studies

  • Study on COX Inhibition :
    • A comparative analysis was conducted using standard anti-inflammatory drugs as controls. The results indicated that certain derivatives exhibited comparable or superior inhibition levels against COX enzymes compared to traditional NSAIDs like diclofenac .
  • Antimicrobial Assays :
    • A series of antimicrobial assays demonstrated the effectiveness of thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential application of diethyl 5-(...) in treating infections .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous thienopyrimidine derivatives are synthesized using NaHCO₃ and NaI as catalysts to facilitate thioether bond formation between cyclopenta-thienopyrimidine cores and acetamide-linked aromatic esters . Optimization strategies include:
  • Catalyst screening : Testing alternative bases (e.g., triethylamine) or iodide sources to enhance reactivity .
  • Solvent selection : Polar aprotic solvents like DMF may improve solubility of intermediates.
  • Temperature control : Maintaining mild conditions (e.g., 50–80°C) to prevent decomposition.
  • Yield improvement : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol) can purify crude products, as seen in related thienopyrimidine syntheses with yields up to 61% .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer: Primary techniques :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare to structurally similar compounds. For instance, aromatic protons in dimethyl isophthalate derivatives appear at δ 7.32–8.60 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ signals) with <2 ppm error .
    Resolving contradictions :
  • Cross-validate : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
  • DEPT-135 NMR : Resolve overlapping signals in complex regions (e.g., cyclopenta-thienopyrimidine protons).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity, and what structural features are critical for target binding?

  • Methodological Answer: Steps for rational design :
  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., HCV NS5B polymerase, as seen in related thienopyrimidines ).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the isophthalate moiety) with bioactivity.
  • Critical features :
  • Thioacetamido linker : Enhances membrane permeability and target engagement .
  • Cyclopenta-thienopyrimidine core : Provides rigidity and π-stacking potential .
    Validation : Synthesize top-ranked analogs and test in vitro (e.g., anti-proliferative assays against pancreatic cancer cells) .

Q. What strategies mitigate low yields in multi-step syntheses, particularly during cyclization or sulfur-based coupling reactions?

  • Methodological Answer: Key challenges and solutions :
  • Cyclization inefficiency : Pre-activate intermediates (e.g., convert amines to mesylates) to reduce steric hindrance.
  • Sulfur oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent disulfide formation.
  • Byproduct formation : Monitor reactions via TLC (silica gel, UV detection) and optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to acetamide) .
    Case study : A related synthesis achieved 47% yield by isolating intermediates after each step and using ethanol for recrystallization .

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